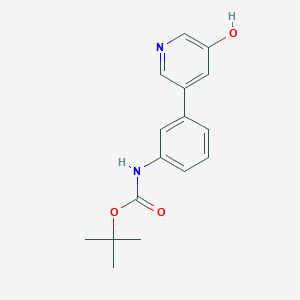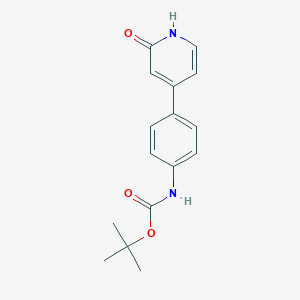![molecular formula C15H16N2O3S B6369048 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261893-33-7](/img/structure/B6369048.png)
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine (abbreviated as 2H3PSP) is an organic compound with a molecular formula of C10H14N2O4S. It is a white crystalline solid that is insoluble in water. 2H3PSP is a derivative of pyridine and is used as a building block in organic synthesis. It has a wide range of applications in scientific research and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is a versatile building block for organic synthesis and has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other organic compounds.
Mechanism of Action
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is an organic compound that is used as a building block in organic synthesis. It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other organic compounds. The mechanism of action of 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not fully understood, but it is believed to be involved in the formation of various heterocyclic compounds through a series of reactions.
Biochemical and Physiological Effects
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has not been tested for its biochemical and physiological effects in humans or animals. However, it has been shown to have antifungal activity in vitro, suggesting that it may have potential therapeutic applications. In addition, 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been shown to inhibit the growth of certain bacteria in vitro, indicating that it may have antibacterial activity.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is a useful building block for organic synthesis and has a wide range of applications in scientific research. It is relatively stable, making it suitable for use in laboratory experiments. However, it is insoluble in water and must be handled carefully to avoid contamination. In addition, its reactivity can vary depending on the reaction conditions, making it difficult to predict the outcome of certain reactions.
Future Directions
The potential applications of 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% are still being explored. Potential future directions include the development of new methods for synthesizing 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, the investigation of its biochemical and physiological effects, and the exploration of its potential therapeutic applications. In addition, further research into the mechanism of action of 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% could lead to the development of new synthetic pathways for the synthesis of various heterocyclic compounds.
Synthesis Methods
2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized through a reaction between pyridine and pyrrolidinylsulfonyl chloride in the presence of a base. This reaction proceeds in two steps: first, the pyrrolidinylsulfonyl chloride is converted to the corresponding acid chloride, and then the pyridine is reacted with the acid chloride to form 2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%. The reaction is usually carried out in an inert atmosphere and at a temperature of 0-5°C.
properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-14(7-4-8-16-15)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPACDBKGUNDSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683245 |
Source


|
| Record name | 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-33-7 |
Source


|
| Record name | 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)


![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369066.png)
![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)
![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)